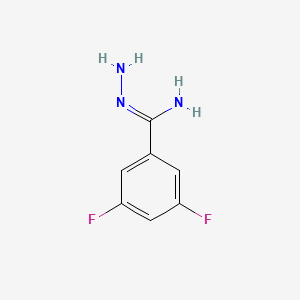
N-amino-3,5-difluorobenzene-1-carboximidamide
Vue d'ensemble
Description
N-amino-3,5-difluorobenzene-1-carboximidamide is a useful research compound. Its molecular formula is C7H7F2N3 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-amino-3,5-difluorobenzene-1-carboximidamide is a chemical compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molar mass of approximately 179.15 g/mol. The compound features a benzene ring substituted with two fluorine atoms and an amino group, along with a carboximidamide functional group, which enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to various physiological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with receptors that regulate cellular signaling pathways.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties: Preliminary studies suggest that the compound may inhibit the growth of cancer cells. For instance, compounds with similar structures have shown effectiveness against various cancer types, including ovarian and lung cancers .
- Antimicrobial Activity: There is ongoing research into the antimicrobial properties of this compound, which could make it valuable in treating infections.
- Immunomodulatory Effects: Some studies have indicated potential roles in modulating immune responses, which could be beneficial in cancer immunotherapy .
Research Findings and Case Studies
Recent studies have explored the biological activity of compounds related to this compound. Below are notable findings:
Applications De Recherche Scientifique
N-amino-3,5-difluorobenzene-1-carboximidamide (CAS# 1251448-70-0) is a research chemical . Information regarding specific applications of this compound is limited; however, research indicates potential uses for related compounds in medicinal chemistry and other scientific fields .
Pharmaceutical Research
- Nitrogen-containing Molecules Nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .
- Anti-tubercular Activity Some synthesized compounds with a 1,2,3-triazole linker have been screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain . For example, a compound bearing a 4-nitro group showed significant anti-tubercular activity with a MIC value of 2.44 μM against M.tb H37Rv and displayed non-toxic characteristics against VERO cell lines .
- Anti-inflammatory Activity Some nitrogen-containing molecules have demonstrated anti-inflammatory activity. One such molecule with a para-methylphenyl moiety at N1 and para-chlorophenyl at the C4 position of the β-lactam ring showed the most significant activity with a 19.8 anti-inflammatory ratio (IC 50-NO release = 6.24 μM and IC 50-cell viability = 123.47 μM) .
Propriétés
IUPAC Name |
N'-amino-3,5-difluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c8-5-1-4(7(10)12-11)2-6(9)3-5/h1-3H,11H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSXIVGDMJDGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C(=N/N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















